molecular formula C20H18N2O5S2 B12021867 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618072-29-0

2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12021867
CAS No.: 618072-29-0
M. Wt: 430.5 g/mol
InChI Key: BYKLUUYGMWELTD-PTNGSMBKSA-N
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Description

2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include furan-2-carbaldehyde, thiophene derivatives, and thiazolopyrimidine precursors. The key steps in the synthesis may involve condensation reactions, cyclization, and esterification under controlled conditions .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the process would also be a critical factor in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives .

Scientific Research Applications

2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the thiazolopyrimidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of furan, thiophene, and thiazolopyrimidine moieties.

Biological Activity

The compound 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core with methoxy and furan substituents, contributing to its unique biological profile. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of 350.4 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Refluxing a mixture of starting materials in dry ethanol.
  • Neutralization followed by recrystallization to obtain the desired compound in good yield.

This method ensures high purity and facilitates further modifications to enhance biological activity.

Biological Activities

Research indicates that compounds within the thiazolo-pyrimidine class exhibit a range of significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo-pyrimidines possess antibacterial and antifungal properties. For instance, one study demonstrated that related compounds inhibited the growth of various bacterial strains, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects : Thiazolo-pyrimidines have been reported to exhibit anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, indicating potential as anticancer agents .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against bacteria and fungi; significant potential for drug development
Anti-inflammatoryReduction of inflammation markers in various models
AntitumorInhibition of cancer cell proliferation; potential for anticancer therapies

Case Studies

Several studies have explored the biological effects of thiazolo-pyrimidine derivatives similar to the compound :

  • Antimicrobial Screening : A study evaluated several thiazolo-pyrimidine derivatives for their antimicrobial properties against standard bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazolo-pyrimidines, demonstrating that these compounds could effectively reduce inflammation in animal models, suggesting their therapeutic potential for inflammatory diseases .
  • Antitumor Studies : Research involving thiazolo-pyrimidine derivatives showed promising results in inhibiting tumor growth in cultured cancer cells. Specific structural modifications correlated with increased efficacy against cancer cell lines .

Properties

CAS No.

618072-29-0

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H18N2O5S2/c1-12-16(19(24)27-9-8-25-2)17(14-6-4-10-28-14)22-18(23)15(29-20(22)21-12)11-13-5-3-7-26-13/h3-7,10-11,17H,8-9H2,1-2H3/b15-11-

InChI Key

BYKLUUYGMWELTD-PTNGSMBKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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